molecular formula C15H10ClNO3 B11838320 3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid CAS No. 1044921-12-1

3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid

Cat. No.: B11838320
CAS No.: 1044921-12-1
M. Wt: 287.70 g/mol
InChI Key: FOGCJPJBQICKQK-UHFFFAOYSA-N
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Description

3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid is a chemical compound with the molecular formula C15H10ClNO3 and a molecular weight of 287.70 g/mol It is characterized by the presence of a chloro-substituted isoindolinone moiety attached to a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid typically involves the reaction of 7-chloroisoindolinone with a benzoic acid derivative under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isoindolinone and benzoic acid moieties.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The chloro group in the isoindolinone moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro-substituted isoindolinone moiety is believed to play a crucial role in its biological activity by binding to target proteins and modulating their function. This can lead to various cellular effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid: This compound has a similar structure but with a hydroxy group instead of a chloro group.

    3-(7-Bromo-1-oxoisoindolin-2-yl)benzoic acid: Similar to the title compound but with a bromo substituent.

Uniqueness

3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid is unique due to its specific chloro substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chloro-3-oxo-1H-isoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-12-6-2-4-10-8-17(14(18)13(10)12)11-5-1-3-9(7-11)15(19)20/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGCJPJBQICKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730296
Record name 3-(7-Chloro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044921-12-1
Record name 3-(7-Chloro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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